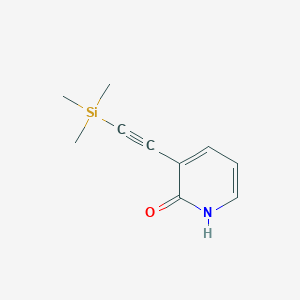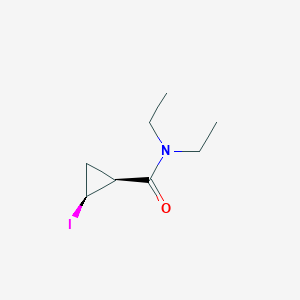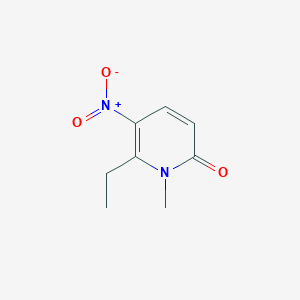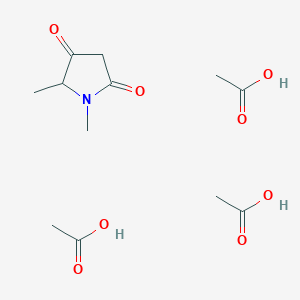
Ethyl 2-hydroxypropanimidoate hydrochloride
Übersicht
Beschreibung
Ethyl 2-hydroxypropanimidoate hydrochloride is a chemical compound with the molecular formula C5H11NO2.ClH. It is known for its applications in various scientific fields due to its unique chemical properties. The compound is characterized by its crystalline structure and is typically stored under refrigerated conditions to maintain its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-hydroxypropanimidoate hydrochloride involves the reaction of ethyl glyoxalate with hydroxylamine. This reaction forms an intermediate N-oxide, which is then treated with hydrochloric acid to yield the final product . The reaction conditions typically require a controlled temperature environment to ensure the purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through crystallization and stored under refrigerated conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-hydroxypropanimidoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, amines, and oxides, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxypropanimidoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-hydroxypropanimidoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the biological system in which it is used. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-hydroxypropanimidoate
- Ethyl glyoxalate
- Hydroxylamine hydrochloride
Comparison: Ethyl 2-hydroxypropanimidoate hydrochloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with biological targets in a distinct manner. Compared to similar compounds, it offers a broader range of applications in scientific research and industrial processes .
Eigenschaften
IUPAC Name |
ethyl 2-hydroxypropanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-8-5(6)4(2)7;/h4,6-7H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROSAJBZHNTVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-Methyl-N-((Z)-4-(2-(5-((5R)-3-oxooctahydro-1H-cyclopenta[b]pyrazin-5-yl)pentanoyl)hydrazono)-4-(pyridin-3-yl)butyl)nitrous amide](/img/structure/B1405365.png)



![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)
